molecular formula C11H20O2 B13148353 (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

Cat. No.: B13148353
M. Wt: 184.27 g/mol
InChI Key: MNVSUVYRIVXDBK-AEJSXWLSSA-N
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Description

(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carboxylic acid is a chiral cyclohexanecarboxylic acid derivative characterized by its stereospecific substitution pattern. The compound features a cyclohexane ring substituted with a carboxylic acid group at position 1, a methyl group at position 5, and an isopropyl group at position 2, with defined stereochemistry (1S,2R,5S). Its molecular formula is C₁₁H₂₀O₂, and it has a molecular weight of 184.28 g/mol .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m0/s1

InChI Key

MNVSUVYRIVXDBK-AEJSXWLSSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)C(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C

Origin of Product

United States

Preparation Methods

Oxidation of Menthol to Cyclohexanone Derivative

  • Process: The primary step involves the oxidation of (1R,2S,5R)-menthol to the corresponding ketone, (1R,2S,5R)-2-isopropyl-5-methylcyclohexanone.
  • Oxidizing Agents: Chromic acid, pyridinium chlorochromate (PCC), or potassium permanganate are commonly employed.
  • Conditions: Typically performed under controlled temperature to avoid over-oxidation.
  • Outcome: High yield of the ketone intermediate, preserving stereochemistry.

Carboxylation to Form the Carboxylic Acid

  • Process: The ketone intermediate undergoes carboxylation, often via reaction with carbon dioxide in the presence of a strong base such as sodium hydride.
  • Mechanism: The base deprotonates the alpha position, allowing nucleophilic attack on CO₂, forming the carboxylate which is then acidified to yield the carboxylic acid.
  • Optimization: Reaction parameters such as temperature, CO₂ pressure, and base equivalents are optimized for maximal yield.

Alternative Organometallic Route via Grignard Reagents

  • Process: Starting from menthyl chloride, formation of menthyl magnesium chloride (Grignard reagent) is achieved by reaction with magnesium metal.
  • Subsequent Reaction: The Grignard reagent reacts with chloroformates or carbon dioxide derivatives to introduce the carboxyl group.
  • Advantages: This method allows for functional group tolerance and stereochemical control.
  • Catalysis: Ester ammonolysis catalysts (e.g., cuprous salts with chiral ligands) can be employed to improve yield and optical purity during amidation steps.

Industrial Scale Considerations

  • Continuous Flow Reactors: Used to improve reaction efficiency and control.
  • Waste Management: Recovery and reuse of reagents such as ZnCl₂ and HCl in chlorination steps reduce environmental impact and cost.
  • Purification: Techniques include distillation, recrystallization, and column chromatography to achieve high purity (>95%).

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Oxidation Chromic acid, PCC, or KMnO₄; controlled temp Convert menthol to ketone Maintain stereochemistry
Carboxylation CO₂, sodium hydride (NaH); acidic workup Introduce carboxylic acid group Optimize CO₂ pressure and base amount
Grignard formation Mg metal, menthyl chloride Generate organometallic intermediate Sensitive to moisture
Carboxylation (Grignard) Chloroformate or CO₂ derivatives Form carboxylic acid or ester Catalysts improve yield and purity
Amidation Cuprous salt (CuX), chiral ligands Form carboxamide derivatives Enhances optical purity and yield

Stereochemical Considerations and Confirmation

  • The stereochemical configuration (1S,2R,5S) is critical for the compound’s biological and chemical properties.
  • X-ray crystallography is the definitive method for stereochemical confirmation, involving crystal growth from solvents such as ethanol or hexane.
  • NMR techniques , including Nuclear Overhauser Effect (NOE) experiments, provide complementary stereochemical information.
  • Maintaining stereochemical integrity during oxidation and carboxylation is essential; reaction conditions are carefully controlled to prevent racemization.

Physicochemical Properties Relevant to Preparation

Property Value Implication for Preparation
Molecular Formula C₁₁H₂₀O₂ Stoichiometric calculations
Molecular Weight 184.28 g/mol Reaction scale and yield calculations
Boiling Point 270.9 °C at 760 mmHg Purification by distillation possible
Density 0.965 g/cm³ Solvent selection and phase behavior
Flash Point 131.8 °C Safety during heating and handling
Water Solubility Low Use of polar aprotic solvents (e.g., DMSO) for assays

Summary Table of Preparation Routes

Method Starting Material Key Reagents Advantages Disadvantages
Oxidation + Carboxylation (1R,2S,5R)-menthol Chromic acid, CO₂, NaH Straightforward, preserves chirality Requires careful control to avoid over-oxidation
Grignard Route Menthyl chloride + Mg Chloroformates, CuX catalysts High stereochemical control, scalable Sensitive to moisture, requires inert atmosphere
Ester Ammonolysis Menthyl formate intermediates Cuprous salts, chiral ligands High optical purity, environmentally friendly More complex catalyst system

Research Findings and Perspectives

  • Recent patent literature describes environmentally conscious methods involving recycling of chlorination byproducts and catalyst reuse, enhancing economic and ecological viability.
  • The use of chiral ligands in catalytic amidation steps improves optical purity, a critical factor for pharmaceutical applications.
  • Industrial processes increasingly employ continuous flow reactors to optimize reaction kinetics and scalability.
  • Comparative studies show that stereochemical purity significantly influences the compound’s reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The cyclohexane ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

The compound (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid is a specialized chemical with various applications in scientific research, particularly in the fields of pharmaceuticals and cosmetics. This article delves into its applications, supported by data tables and case studies that highlight its significance.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical formulations due to its structural characteristics that can enhance drug delivery systems.

Table 1: Pharmaceutical Applications

Application AreaDescriptionReferences
Drug FormulationUsed as an intermediate in synthesizing active pharmaceutical ingredients.
Bioavailability StudiesInvestigated for its role in enhancing skin penetration of topical drugs.
Stability StudiesEvaluated for stability in various pH conditions relevant to drug formulation.

Cosmetic Formulations

The compound is also utilized in cosmetic products, where it functions as an emollient and stabilizer.

Table 2: Cosmetic Applications

Application AreaDescriptionReferences
Skin Care ProductsIncorporated for its moisturizing properties.
Stability EnhancerActs as a stabilizer in emulsions and creams.
Sensory AttributesImproves the texture and feel of cosmetic formulations.

Case Study 1: Drug Delivery Enhancement

A study published in the Brazilian Journal of Pharmaceutical Sciences explored the use of this compound as a penetration enhancer for topical formulations. The findings indicated that formulations containing this compound demonstrated improved skin absorption compared to control formulations, suggesting its potential to enhance the bioavailability of active ingredients .

Case Study 2: Cosmetic Stability Testing

Research conducted on the stability of cosmetic formulations revealed that the inclusion of this compound significantly improved the stability of emulsions under varying temperature conditions. The study highlighted its effectiveness in maintaining emulsion integrity over time, making it a valuable ingredient in cosmetic science .

Mechanism of Action

The mechanism of action of (1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds


Research Findings :

  • Lipase-catalyzed hydrolysis of racemic mixtures (e.g., compound 4 and 5 in ) demonstrates preferential cleavage of specific stereoisomers, highlighting the importance of stereochemistry in enzymatic activity .

Structural Analogs with Functional Group Modifications

Substitution of the carboxylic acid group alters reactivity and applications:

Compound Name Functional Group Key Differences Reference
(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexane-1-sulfonyl chloride Sulfonyl chloride Replaces -COOH with -SO₂Cl. Increases electrophilicity; used in nucleophilic substitution reactions .
(1R,2S,5R)-Menthyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate Ester Carboxylic acid esterified with oxathiolane. Enhances lipid solubility for antiviral applications .
5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid Heterocyclic analog Incorporates indole and oxadiazole moieties. Designed for enhanced pharmacokinetics in drug development .

Research Findings :

  • Ester derivatives (e.g., ) exhibit improved bioavailability compared to the parent carboxylic acid, making them suitable for prodrug strategies .

Cyclohexanecarboxylic Acid Derivatives with Additional Substituents

Additional functional groups influence solubility and bioactivity:

Compound Name Substituents Key Differences Reference
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- -NH₂ and -OH groups Increased hydrogen-bonding capacity; used in peptide synthesis .
(2S,5S)-2-[2-(Acetylsulfanyl)propan-2-yl]-5-methylcyclohexan-1-one Thioester and ketone Enhanced reactivity in thiol-exchange reactions; potential protease inhibition .

Research Findings :

  • Amino- and hydroxy-substituted derivatives () show higher water solubility due to polar functional groups, contrasting with the hydrophobic nature of the target compound .

Research Implications

  • Pharmaceutical Relevance : The target compound’s stereochemistry is crucial in drug design, as seen in AR-15512 synthesis .
  • Synthetic Challenges : Separation of stereoisomers (e.g., via chiral HPLC) remains a key hurdle, necessitating advanced catalytic methods .
  • Functional Group Engineering : Derivatives like sulfonyl chlorides and esters expand utility in medicinal chemistry and industrial applications .

Biological Activity

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by its unique stereochemistry. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound by reviewing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C11H20O2, with a molecular weight of 184.28 g/mol. The compound features a carboxylic acid functional group that is crucial for its biological activity.

PropertyValue
Molecular FormulaC11H20O2
Molecular Weight184.28 g/mol
IUPAC NameThis compound
InChI KeyAWVUYKHSNNYPOX-AXFHLTTASA-N

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The carboxylic acid group can interact with enzyme active sites through hydrogen bonding and ionic interactions. This interaction may inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings

A variety of studies have investigated the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of the compound on cytosolic phospholipase A(2)alpha (cPLA(2)alpha). The results indicated that structural modifications in the cyclohexane derivatives could enhance binding affinity and inhibition efficiency. The binding constant was determined to be significant for certain derivatives compared to known inhibitors .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of cPLA(2)alpha
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulation of cytokine production

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